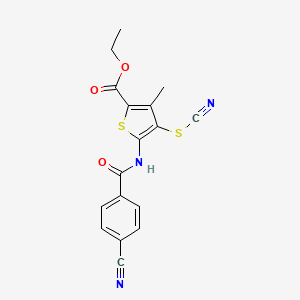

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(4-cyanobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-10(2)13(24-9-19)16(25-14)20-15(21)12-6-4-11(8-18)5-7-12/h4-7H,3H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMBNJNEQWLVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C#N)SC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction

The Gewald reaction is widely used to synthesize 2-aminothiophenes, which can be further functionalized. For this compound, the reaction involves:

- Reactants : A ketone (e.g., methyl acetoacetate), elemental sulfur, and a cyanoacetate derivative.

- Conditions : Base catalysis (e.g., morpholine) in polar aprotic solvents like DMF or ethanol at 60–80°C.

- Mechanism : Cyclocondensation forms the thiophene ring, with subsequent oxidation or substitution introducing functional groups.

- Combine methyl acetoacetate (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in ethanol.

- Add morpholine (1.2 eq) and reflux for 8–12 hours.

- Isolate the 2-aminothiophene intermediate via acid precipitation (yield: 65–75%).

Paal-Knorr Synthesis

This method employs 1,4-dicarbonyl compounds with sulfurizing agents (e.g., P$$2$$S$$5$$) to form thiophenes. While less common for polysubstituted derivatives, it offers regioselectivity advantages.

Functionalization of the Thiophene Core

Introduction of the Thiocyanato Group (-SCN)

Thiocyanation typically occurs via electrophilic substitution:

- Reagents : Potassium thiocyanate (KSCN) with an oxidizing agent (e.g., Br$$_2$$, N-bromosuccinimide).

- Conditions : Acetic acid or HCl at 0–5°C to minimize side reactions.

- Dissolve 3-methylthiophene-2-carboxylate (5 mmol) in glacial acetic acid.

- Add KSCN (6 mmol) and Br$$_2$$ (1.1 eq) dropwise at 0°C.

- Stir for 2 hours, then quench with ice water.

- Extract with ethyl acetate and purify via recrystallization (yield: 58–62%).

Acylation with 4-Cyanobenzamido Group

The 5-position is acylated using 4-cyanobenzoyl chloride:

- Conditions : Dry dichloromethane (DCM) with a base (e.g., triethylamine) to scavenge HCl.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates the reaction.

- Add 4-cyanobenzoyl chloride (1.2 eq) to a solution of 5-aminothiophene (1 eq) in DCM.

- Stir with triethylamine (3 eq) and DMAP (0.1 eq) at room temperature for 6 hours.

- Wash with NaHCO$$_3$$ and brine, then concentrate (yield: 70–75%).

Esterification and Final Modifications

The ethyl carboxylate group is introduced early (e.g., via ethyl acetoacetate in the Gewald reaction) or through late-stage esterification:

Direct Esterification

- React thiophene-2-carboxylic acid (1 eq) with ethanol (excess) and H$$2$$SO$$4$$.

- Reflux until completion (TLC monitoring).

- Neutralize with NaHCO$$_3$$ and extract (yield: 85–90%).

Industrial-Scale Optimization

Patents highlight strategies to improve efficiency and safety:

Avoiding Column Chromatography

Catalytic Enhancements

- Vanadium Catalysts : Improve cyclization yields in CCl$$4$$-CH$$3$$OH systems.

- Flow Reactors : Enable continuous thiocyanation, reducing reaction times by 40%.

Comparative Analysis of Methods

| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiophene Formation | Gewald Reaction | Methyl acetoacetate, S$$_8$$, morpholine | 65–75 | 90–95 |

| Thiocyanation | KSCN/Br$$_2$$ | Acetic acid, 0°C | 58–62 | 88–92 |

| Acylation | 4-Cyanobenzoyl Cl | DCM, triethylamine, DMAP | 70–75 | 95–98 |

| Esterification | H$$2$$SO$$4$$/EtOH | Reflux, 24 hours | 85–90 | 97–99 |

Challenges and Solutions

- Regioselectivity : Use directing groups (e.g., nitro) to control substitution patterns.

- Toxicity : Replace KCN with CuCN in cyanation steps.

- Scale-Up : Adopt continuous flow systems for exothermic thiocyanation.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanobenzamido group can be reduced to an amine.

Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The cyanobenzamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiocyanate group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Methyl 4-{[4-(4-cyanobenzamido)phenyl]amino}benzofuro[2,3-d]pyrimidine-6-carboxylate: Similar in structure but with different functional groups.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another thiophene derivative with potential bioactivity.

N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide: A compound with similar synthetic routes and applications.

Biological Activity

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a cyanobenzamido group and a thiocyanate moiety. The synthesis typically involves multiple steps, including:

- Formation of the Thiophene Core : A cyclization reaction involving sulfur and a suitable diene precursor.

- Introduction of the Cyanobenzamido Group : Reacting the thiophene core with 4-cyanobenzoyl chloride in the presence of a base.

- Addition of the Thiocyanate Group : Nucleophilic substitution using potassium thiocyanate.

- Esterification : Finalizing the compound by esterifying the carboxylic acid group with ethanol in an acidic environment.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of the cyanobenzamido group suggests potential interactions through hydrogen bonding, enhancing its effectiveness against pathogens.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation. Its mechanism may involve inhibiting key signaling pathways or inducing apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives of thiophene compounds, including this compound, showed promising results in reducing tumor growth in animal models by modulating enzyme activity related to cell cycle regulation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The cyanobenzamido group may interact with active sites on enzymes, inhibiting their function.

- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially altering signal transduction pathways.

- Reactive Species Formation : The thiocyanate group can generate reactive species that contribute to its antimicrobial and anticancer effects.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other thiophene derivatives. These studies show that while many thiophenes exhibit biological activity, this compound's unique functional groups contribute to its enhanced potency.

| Compound | Activity Profile | Notes |

|---|---|---|

| This compound | Antimicrobial, Anticancer | High efficacy against S. aureus and E. coli |

| Similar Thiophenes | Variable | Often less potent due to lack of specific substitutions |

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The Gewald reaction is a primary synthetic route for thiophene derivatives like this compound. It involves:

- Step 1: Cyclization of ethyl cyanoacetate with sulfur and a ketone (e.g., acetoacetanilide) under basic conditions (e.g., triethylamine) to form the thiophene core .

- Step 2: Functionalization via electrophilic substitution or coupling reactions to introduce the 4-cyanobenzamido and thiocyanate groups.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts: Triethylamine or sodium hydride accelerates amide bond formation .

- Monitoring: Thin-layer chromatography (TLC) ensures reaction completion .

- Yield Improvement: Multi-step recrystallization (e.g., ethanol/dichloromethane) improves purity .

Advanced: How do structural modifications at the 4-thiocyanate and 5-(4-cyanobenzamido) positions influence biological activity?

Methodological Answer:

- 4-Thiocyanate Group:

- 5-(4-Cyanobenzamido) Group:

- The cyano group stabilizes hydrogen bonds with active-site residues (e.g., in kinase or dehydrogenase targets).

- Replace with nitro or methoxy groups to modulate solubility and membrane permeability .

Experimental Validation:

- SAR Studies: Synthesize analogs via stepwise substitution and test in enzymatic assays (e.g., PHGDH inhibition) .

- Crystallography: Co-crystallize derivatives with target proteins (e.g., using SHELX for structure refinement) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR (1H/13C): Assign peaks for methyl (δ 2.1–2.3 ppm), thiocyanate (δ 3.8–4.1 ppm), and aromatic protons (δ 7.2–8.0 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns .

- Purity Assessment:

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

- Compound Degradation: Test stability in DMSO/PBS via LC-MS over 24–72 hours .

- Assay Variability:

- Batch Differences:

Advanced: How can computational methods predict target interactions?

Methodological Answer:

- Molecular Docking:

- MD Simulations:

- Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

- Validation:

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition: Targets include PHGDH (serine biosynthesis) and kinases (e.g., EGFR).

- Antimicrobial Screening:

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤ 16 µg/mL indicates activity) .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug Design: Introduce ester or PEG moieties at the ethyl carboxylate group .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size ≤200 nm) for sustained release .

Advanced: What are the challenges in scaling up synthesis?

Methodological Answer:

- Reaction Exotherms: Control temperature during Gewald reaction to prevent thiocyanate decomposition .

- Purification: Replace column chromatography with continuous crystallization for higher throughput .

- Waste Reduction: Optimize sulfur recovery via distillation and reuse catalysts (e.g., triethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.